
p-Nitrobenzyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 249-454-3, also known as 2,2,4-trimethylpentane, is a branched-chain alkane with the molecular formula C8H18. It is a colorless liquid with a characteristic odor and is commonly used as a reference fuel in octane rating tests for gasoline.
准备方法
Synthetic Routes and Reaction Conditions
2,2,4-trimethylpentane can be synthesized through the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2,4-trimethylpentane involves the catalytic cracking of petroleum hydrocarbons, followed by distillation to separate the desired compound. The process is optimized to maximize yield and purity, ensuring the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2,2,4-trimethylpentane undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen or oxidizing agents, 2,2,4-trimethylpentane can undergo oxidation to form carbon dioxide and water.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of a halogenating agent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions typically occur under acidic or basic conditions.
Substitution: Halogenation reactions often use chlorine or bromine as the halogenating agents, with ultraviolet light or heat as the activation energy source.
Major Products Formed
Oxidation: The primary products of oxidation are carbon dioxide and water.
Substitution: Halogenation reactions produce halogenated derivatives of 2,2,4-trimethylpentane, such as 2-chloro-2,4,4-trimethylpentane.
科学研究应用
2,2,4-trimethylpentane has several scientific research applications, including:
Chemistry: It is used as a reference fuel in octane rating tests to determine the anti-knock properties of gasoline.
Biology: It serves as a solvent in various biochemical assays and experiments.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: It is employed as a solvent and intermediate in the production of other chemicals.
作用机制
The mechanism of action of 2,2,4-trimethylpentane involves its interaction with molecular targets and pathways in various applications. In octane rating tests, it acts as a standard reference fuel to measure the performance of gasoline. In biochemical assays, it functions as a solvent to dissolve and stabilize compounds for analysis.
相似化合物的比较
Similar Compounds
- 2,2,3-trimethylpentane
- 2,3,4-trimethylpentane
- 2,2,4-trimethylhexane
Uniqueness
2,2,4-trimethylpentane is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Its high octane rating makes it an ideal reference fuel for gasoline performance testing, distinguishing it from other similar compounds.
属性
CAS 编号 |
29124-83-2 |
|---|---|
分子式 |
C15H15N3O5S |
分子量 |
349.4 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl (6R,7S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H15N3O5S/c1-8-7-24-14-11(16)13(19)17(14)12(8)15(20)23-6-9-2-4-10(5-3-9)18(21)22/h2-5,11,14H,6-7,16H2,1H3/t11-,14+/m0/s1 |
InChI 键 |
ABTUPEBOWRKQLD-SMDDNHRTSA-N |
手性 SMILES |
CC1=C(N2[C@@H]([C@H](C2=O)N)SC1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


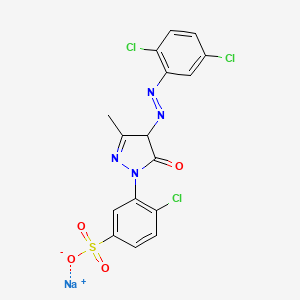
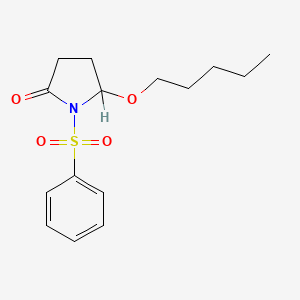
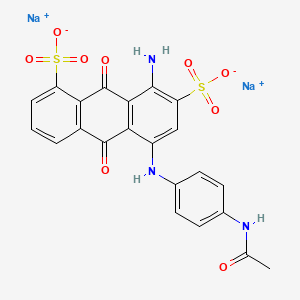

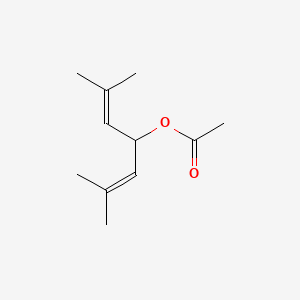
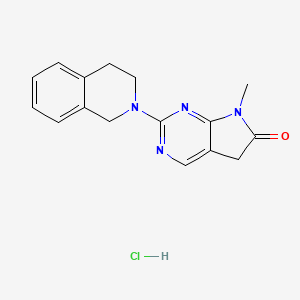

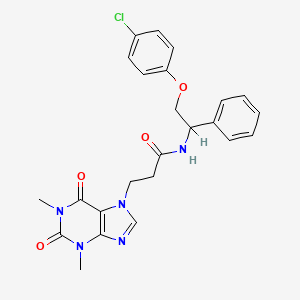


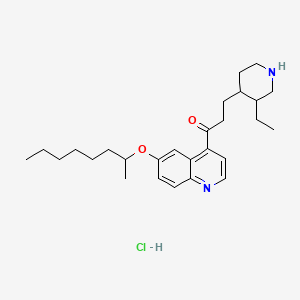
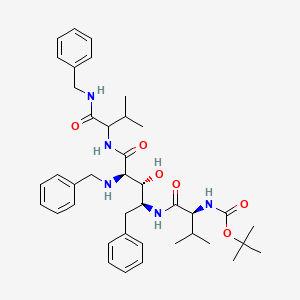

![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
